

chemical structure and properties of fosamine ammonium salt

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Compound of Interest

Compound Name: Fosamine

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Fosamine Ammonium Salt: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosamine ammonium salt, the active ingredient in herbicides such as Krenite®, is an organophosphate plant growth regulator used to control woody and herbaceous plants.[1][2] This document provides an in-depth technical overview of its chemical structure, physicochemical properties, mechanism of action, environmental fate, toxicology, and analytical methodologies. Quantitative data are summarized in structured tables for clarity, and detailed experimental protocols are provided. Visual diagrams created using Graphviz illustrate key pathways and workflows to facilitate understanding for research and development professionals.

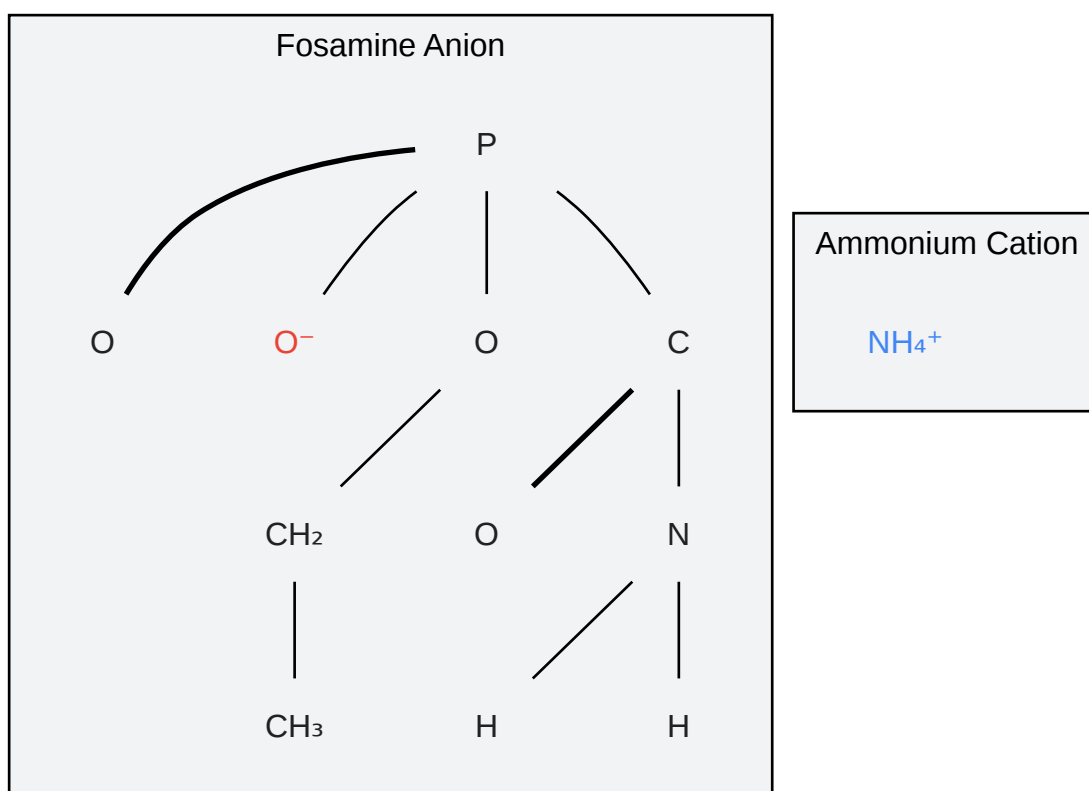
Chemical Structure and Identification

Fosamine ammonium salt is the ammonium salt of **fosamine**. [3] It belongs to the organophosphonate class of chemicals. [2] The production of **fosamine** ammonium typically involves the synthesis of ethyl hydrogen (aminocarbonyl) phosphonate from phosphorous acid derivatives, which is then neutralized with ammonium hydroxide to yield the final salt. [4] Another described method is the reaction of triethyl phosphite with methyl chloroformate and ammonia. [5]

Chemical Identifiers

Identifier	Value
IUPAC Name	azanium;carbamoyl(ethoxy)phosphate[5][6]
CAS Registry Number	25954-13-6[2][7]
Molecular Formula	C ₃ H ₁₁ N ₂ O ₄ P[5][8]
Molecular Weight	170.10 g/mol [5][8]
SMILES	CCOP(=O)(C(=O)N)[O-].[NH4+][5]

| InChI | InChI=1S/C3H8NO4P.H3N/c1-2-8-9(6,7)3(4)5;/h2H2,1H3,(H2,4,5)(H,6,7);1H3[5] |



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Caption: Chemical structure of **fosamine** ammonium salt.

Physicochemical Properties

Fosamine ammonium salt is a white crystalline solid with a slight peppermint odor.[8][9] It is characterized by its high water solubility and relative stability under neutral to alkaline conditions, though it decomposes in acidic media.[8][9][10]

Summary of Physicochemical Properties

Property	Value	Source(s)
Physical State	White crystalline solid	[4][8]
Melting Point	175 °C	[7][8]
Density	1.33 g/cm ³	[7]
Vapor Pressure	5.33 × 10 ⁻⁴ Pa (25 °C)	[9]
Water Solubility	1,790,000 ppm (179%)	[9][10]

| Solubility in Organic Solvents | Methanol: 15.8%Ethanol: 1.2%Acetone: 0.03%Benzene: 0.04%Chloroform: 0.004% |[9] |

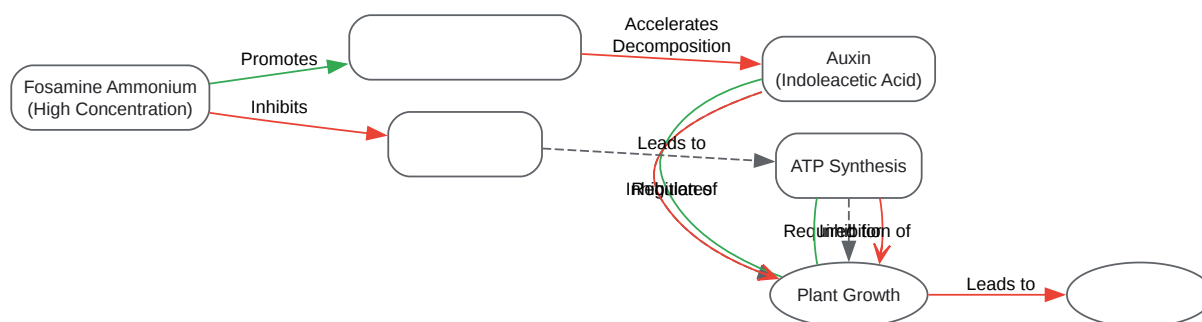
Mechanism of Action

Fosamine ammonium salt acts as a contact herbicide with slight systemic activity, primarily functioning as a plant growth regulator.[4][10] It is absorbed by foliage, stems, and buds.[11] The effects are typically not seen until the spring following a late summer or fall application, when treated plants fail to leaf out, leading to their death.[10][12]

The precise molecular mechanism of action has not been fully elucidated, but it is believed to act as a "dormancy enforcer" by preventing dormant tissues from resuming growth.[10] There is evidence suggesting it may inhibit mitosis.[10] Its effects are concentration-dependent:

- At low concentrations: It can inhibit peroxidase and indoleacetic acid oxidase, leading to an accumulation of auxin, which promotes growth.[8]
- At higher concentrations: It promotes the activity of these enzymes, accelerating auxin decomposition and inhibiting plant growth. It may also inhibit photosynthetic phosphorylation,

preventing the formation of ATP and causing plant death.[8]



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Caption: Proposed mechanism of action for **fosamine** ammonium salt at herbicidal concentrations.

Environmental Fate and Toxicology

Environmental Fate

Fosamine ammonium is not persistent in the environment, primarily due to rapid microbial degradation in soil.[2][12] It has a low potential to leach into groundwater despite its high water solubility, as it tends to bind to soil particles.[1][10][12] The herbicide is stable to hydrolysis at neutral and alkaline pH, as well as to photodegradation.[2][12]

- Soil Half-Life: Approximately 7 to 10 days under field conditions.[1][9][11]
- Primary Degradation Mechanism: Microbial metabolism.[10]
- Major Degradates: The primary metabolites are carbamoylphosphonic acid (CPA) and carboxylphosphonic acid (ING-3003).[2] CPA is also readily degraded by soil microbes.[10]

Toxicology

Fosamine ammonium exhibits low acute toxicity to mammals, birds, and fish.[1][12] It is classified as practically nontoxic to mammals and birds.[1] In mammals, it is rapidly excreted,

primarily in the feces, and does not bioaccumulate.[1][10]

Summary of Acute Toxicological Data

Organism	Test	Result (LC ₅₀ / LD ₅₀)	Toxicity Class	Source(s)
Mammals				
Rat	Acute Oral LD ₅₀	>5,000 - 24,400 mg/kg	Very Slightly Toxic	[1][10][12]
Rabbit	Dermal LD ₅₀	>1,683 mg/kg	Slightly Toxic	[10]
Birds				
Bobwhite Quail	Acute Oral LD ₅₀	>5,000 mg/kg	Practically Nontoxic	[1][12]
Mallard Duck	Acute Oral LD ₅₀	>5,000 mg/kg	Practically Nontoxic	[1][12]
Bobwhite Quail/Mallard Duck	8-day Dietary LC ₅₀	>10,000 ppm	Practically Nontoxic	[1][12]
Aquatic Organisms				
Bluegill Sunfish	96-hr LC ₅₀	670 mg/L	Slightly Toxic	[10][12]
Coho Salmon	96-hr LC ₅₀	8,290 mg/L	Practically Nontoxic	[12]
Rainbow Trout	96-hr LC ₅₀	>1,000 mg/L	Practically Nontoxic	[10]
Daphnia magna	48-hr LC ₅₀	1,524 mg/L	Slightly Toxic	[12]
Insects				

| Honeybee | Acute Contact | >10,000 mg/L | Practically Nontoxic [[12] |

Experimental Protocols: Analytical Methods

The determination of **fosamine** ammonium residues in environmental samples like soil requires a sensitive and selective analytical method. A common approach involves sample extraction followed by analysis using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

Protocol: Determination of Fosamine Ammonium in Soil by HPLC-MS

This protocol is adapted from the methodology described by the U.S. Environmental Protection Agency.

Objective: To quantify the concentration of **fosamine** ammonium in soil samples down to 0.05 ppm.

Materials:

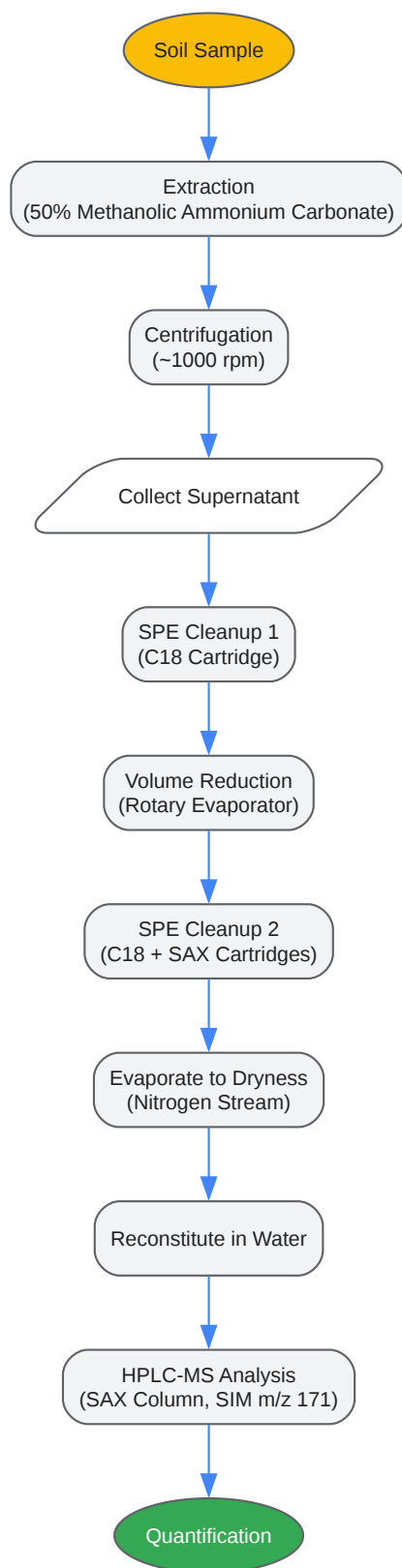
- Soil sample
- Extracting Solvent: 50% methanolic ammonium carbonate (HPLC grade)
- Methanol (HPLC grade)
- Ammonium acetate (HPLC grade)
- Purified water (Milli-Q or equivalent)
- Solid Phase Extraction (SPE) Cartridges: C18 and Strong Anion Exchange (SAX)
- HPLC system with a SAX analytical column (25 cm)
- Thermospray Mass Spectrometer (MS)

Procedure:

- Sample Preparation:

- Air-dry the soil sample and sieve through a 5 mm mesh to remove large debris.
- Weigh a representative subsample for analysis.
- Extraction:
 - Extract the soil sample with 50% methanolic ammonium carbonate.
 - Agitate the mixture thoroughly.
 - Centrifuge the sample at ~1000 rpm for 5-10 minutes to pellet the soil particles.
 - Decant the supernatant for cleanup.
- Cleanup - Step 1 (Hydrophobic Contaminants Removal):
 - Pass the supernatant through a C18 SPE cartridge to remove hydrophobic contaminants.
 - Collect the eluate and reduce its volume using a rotary evaporator.
- Cleanup - Step 2 (Further Purification):
 - Pass the concentrated extract through a second C18 SPE cartridge placed in tandem with a SAX SPE cartridge.
 - Collect the effluent from the SAX cartridge.
- Final Sample Preparation:
 - Evaporate the collected effluent to dryness under a stream of nitrogen.
 - Reconstitute the residue in a known volume of purified water.
- Analysis:
 - Inject the prepared sample into the HPLC system equipped with a SAX analytical column.
 - The mobile phase is typically an ammonium acetate solution.

- Direct the column effluent into the thermospray MS detector just before the expected elution time of **fosamine** ammonium.
- Detect the analyte using Single Ion Monitoring (SIM) at m/z 171 (the $M+1$ ion).
- Quantification:
 - Calculate the concentration of **fosamine** ammonium in the sample by comparing the peak area to a standard curve generated from injections of known concentrations. Use a response factor determined from the average of standard injections.



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Caption: Workflow for the analysis of **fosamine** ammonium in soil.

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